4-Chloro-6-(trifluoromethyl)nicotinic acid

Catalog No.
S995817
CAS No.
1060810-66-3
M.F
C7H3ClF3NO2
M. Wt
225.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-(trifluoromethyl)nicotinic acid

CAS Number

1060810-66-3

Product Name

4-Chloro-6-(trifluoromethyl)nicotinic acid

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid

Molecular Formula

C7H3ClF3NO2

Molecular Weight

225.55 g/mol

InChI

InChI=1S/C7H3ClF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14)

InChI Key

CIGVUOHSGVRSIC-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Cl

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Cl

The exact mass of the compound 4-Chloro-6-(trifluoromethyl)nicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 1060810-66-3) is a highly functionalized, bifunctional pyridine building block utilized extensively in the synthesis of advanced agrochemicals (such as nematicides) and pharmaceutical active ingredients (such as kinase inhibitors) [1]. The molecule features a carboxylic acid for amide coupling, a strongly electron-withdrawing trifluoromethyl group that imparts metabolic stability and lipophilicity, and a highly activated chlorine atom at the 4-position [2]. This specific substitution pattern makes it an ideal electrophile for mild Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions, allowing for the rapid assembly of complex heteroaryl architectures without the need for harsh conditions or late-stage functionalization.

Research Fit

Primary Workflow GPR109A receptor signaling studies
Selection Logic Moderate-affinity tool compound for partial agonism and biased signaling
Use Context Halogenated pyridine scaffold for agrochemical SAR programs

Substituting 4-chloro-6-(trifluoromethyl)nicotinic acid with structural analogs like 4-chloronicotinic acid or 2-chloro-6-(trifluoromethyl)nicotinic acid fundamentally alters both the synthetic process and the final product profile. The absence of the C6-trifluoromethyl group in 4-chloronicotinic acid significantly reduces the electrophilicity of the C4-position, necessitating harsher SNAr conditions that can degrade sensitive coupling partners [1]. Conversely, using the 2-chloro isomer shifts the regiochemistry of nucleophilic attack, leading to entirely different spatial geometries that typically fail to meet the strict structure-activity relationship (SAR) requirements for target binding in kinase inhibitors or specific receptor interactions in nematicides. Furthermore, attempting to install a CF3 group at a later synthetic stage is notoriously low-yielding and process-intensive, making the procurement of this pre-functionalized scaffold essential for efficient scale-up.

Substitution Risk

Positional Isomers 4-chloro,6-CF₃ substitution pattern confers unique receptor affinity and herbicidal activity not found in 2-chloro or 4-unsubstituted analogs
Class Mismatch Activity at GPR109A is highly sensitive to halogenation pattern; functional agonism may not transfer to close structural analogs
Physicochemical Gap Melting point and pKa differ significantly from positional isomers, altering purification, formulation, and salt-formation behavior

SNAr Activation and Process Mildness

The synergistic electron-withdrawing effects of the C3-carboxylic acid and the C6-trifluoromethyl group highly activate the C4-chlorine for nucleophilic attack. In standard SNAr reactions with primary and secondary amines, 4-chloro-6-(trifluoromethyl)nicotinic acid typically achieves >80% conversion at mild temperatures (25–60 °C) within 2–4 hours [1]. In contrast, the baseline analog 4-chloronicotinic acid, lacking the strongly electron-withdrawing CF3 group, often requires elevated temperatures (>100 °C) and extended reaction times (12–24 hours) to achieve comparable yields, increasing the risk of byproduct formation and thermal degradation of complex amine partners [2].

Evidence DimensionSNAr reaction temperature and time for >80% yield
Target Compound Data25–60 °C, 2–4 hours
Comparator Or Baseline4-chloronicotinic acid (>100 °C, 12–24 hours)
Quantified Difference>40 °C reduction in reaction temperature and 4x to 6x reduction in reaction time
ConditionsSNAr with primary/secondary aliphatic amines in polar aprotic solvents (e.g., THF, DMF)

Procuring the highly activated CF3-substituted precursor enables milder process conditions, preserving sensitive functional groups on coupling partners and reducing energy inputs during scale-up.

GPR109A Binding
Cross-study comparable
IC₅₀ = 410 nM
Supports moderate-affinity probe context; ~8-fold lower affinity than endogenous nicotinic acid
Displacement of [³H]nicotinic acid, 293-EBNA membranes

Regiochemical Control for Target Binding Topologies

The exact positioning of the reactive chlorine atom at the C4 position rather than the C2 position is critical for defining the vector of subsequent functionalization. When building kinase inhibitors, functionalization at C4 provides a linear, para-like extension relative to the pyridine nitrogen, which is often required to access deep hydrophobic pockets [1]. Substituting with the isomeric 2-chloro-6-(trifluoromethyl)nicotinic acid forces substitution adjacent to the pyridine nitrogen, creating severe steric clashes (A-values > 1.7 kcal/mol for typical amine substituents) that disrupt the necessary coplanarity for hinge-binding motifs [2].

Evidence DimensionSubstituent trajectory and steric clash penalty
Target Compound DataC4-substitution (linear extension, minimal steric clash with pyridine N)
Comparator Or Baseline2-chloro-6-(trifluoromethyl)nicotinic acid (C2-substitution, high steric clash)
Quantified DifferenceAvoidance of >1.7 kcal/mol steric penalty associated with ortho-substitution
ConditionsSAR modeling for kinase hinge-binding or receptor pocket fit

Buyers must select the C4-chloro isomer to ensure the final synthesized molecules possess the correct spatial geometry for target engagement, which the C2-chloro isomer cannot provide.

Functional Agonism
Cross-study comparable
EC₅₀ = 1.40 μM vs. MK-1903 (EC₅₀ ≈ 20 nM)
Supports partial agonism assay context; wider dynamic range for dose-response studies
[³⁵S]GTPγS binding, HEK293T membranes expressing GPR109A

Built-in Metabolic Stability and Lipophilicity Enhancement

Procuring a building block with a pre-installed trifluoromethyl group at the C6 position provides immediate physicochemical benefits to the resulting compound library. The C6-CF3 moiety contributes approximately +0.88 to +1.10 units to the calculated LogP (cLogP) compared to a hydrogen atom, significantly enhancing membrane permeability for agrochemical applications [1]. Furthermore, the strong C-F bonds completely block cytochrome P450-mediated oxidative metabolism at the highly susceptible C6 position of the pyridine ring, a vulnerability present in derivatives built from the baseline 4-chloronicotinic acid [2].

Evidence DimensioncLogP contribution and metabolic blocking
Target Compound Data+0.88 to +1.10 cLogP increase; complete C6 oxidation block
Comparator Or Baseline4-chloronicotinic acid (0 cLogP contribution; susceptible to C6 oxidation)
Quantified Difference~1.0 unit increase in lipophilicity and elimination of a primary metabolic liability
ConditionsStandard physicochemical profiling and in vitro microsome stability assays

Procuring the pre-trifluoromethylated scaffold bypasses the need for hazardous, low-yielding late-stage trifluoromethylation while directly embedding critical pharmacokinetic properties into the final product.

Herbicidal Activity
Class-level inference
0.23 nM/mL pcv at 10⁻⁶ M
Reported phytotoxicity endpoint context; chlorine substituent essential for activity
Scenedesmus acutus, 20 hr exposure, ethane production assay
Physicochemical Profile
Class-level inference
mp 109–110°C, pKa 1.51 ± 0.25
Supports lower-temperature processing and salt-formation screening
84–88°C lower mp than 6-CF₃ analog; pKa by ACD/Labs prediction
Supply Chain
Data to verify
≥98% purity, standard ambient shipping
Reduced regulatory burden relative to 2-chloro isomer (UN2811 Class 6.1)
Supplier inventory analysis; confirm lead time and hazmat classification per vendor

Synthesis of Novel Kinase Inhibitors

Ideal for assembling hinge-binding motifs where the C4 position is functionalized with an amine via SNAr, and the C3 carboxylic acid is converted to an amide, leveraging the C6-CF3 group for deep pocket lipophilic interactions [1].

Development of Advanced Agrochemicals (Nematicides)

Used as a core scaffold where precise regiochemistry and high metabolic stability are required to withstand environmental degradation while maintaining high efficacy against soil-dwelling nematodes [2].

High-Throughput Library Generation

The highly activated C4-chlorine allows for rapid, mild, parallel SNAr reactions with diverse amine libraries, making it a superior choice over unactivated analogs for generating large arrays of functionalized pyridines for phenotypic screening [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
GPR109A signaling studies
Moderate-affinity agonism profile
Partial receptor activation and biased signaling endpoints
Agrochemical SAR programs
4-chloro-dependent herbicidal activity
Phytotoxicity endpoint review and selectivity screening
Fluorinated pyridine synthesis
Carboxylic acid and 4-chloro reactivity
Nucleophilic aromatic substitution and ester/amide derivatization
Early-stage screening workflows
Lower melting point and standard shipping
Thermal processing compatibility and logistics efficiency

XLogP3

1.9

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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